1,1,1-Tris(diphenylphosphinomethyl)ethane

Catalog No.
S1896371
CAS No.
22031-12-5
M.F
C41H39P3
M. Wt
624.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Tris(diphenylphosphinomethyl)ethane

CAS Number

22031-12-5

Product Name

1,1,1-Tris(diphenylphosphinomethyl)ethane

IUPAC Name

[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane

Molecular Formula

C41H39P3

Molecular Weight

624.7 g/mol

InChI

InChI=1S/C41H39P3/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40/h2-31H,32-34H2,1H3

InChI Key

BARUNXKDFNLHEV-UHFFFAOYSA-N

SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6

    Homogeneous Catalysis

      Summary of Application: 1,1,1-Tris(diphenylphosphinomethyl)ethane is known to form complexes with many transition metals, usually as a tripodal ligand.

      Methods of Application: The specific methods of application can vary widely depending on the particular experiment or analysis being conducted. Generally, the compound is used to form a complex with a transition metal, and this complex is then used in the catalysis of various reactions.

      Results or Outcomes: The results of these analyses can provide valuable insights into the mechanisms of homogeneous catalysts, which can in turn inform the development of more efficient and effective catalysts for various chemical reactions.

    Chemical and Pharmaceutical Research

      Summary of Application: This compound is also used more broadly in chemical and pharmaceutical research

      Methods of Application: Again, the specific methods of application can vary widely depending on the particular experiment or analysis being conducted. In some cases, the compound may be used as a reagent in a chemical reaction, while in other cases it may be used in the synthesis of new compounds.

      Results or Outcomes: The results of these experiments can contribute to the development of new chemical compounds and pharmaceuticals.

1,1,1-Tris(diphenylphosphinomethyl)ethane, commonly referred to as Triphos, is an organophosphorus compound with the molecular formula C41H39P3\text{C}_{41}\text{H}_{39}\text{P}_3. It is characterized as a tripodal ligand, exhibiting idealized C3vC_{3v} symmetry. The structure consists of a central ethane core with three diphenylphosphinomethyl groups attached, making it an air-sensitive white solid. Triphos is notable for its ability to form stable complexes with various transition metals, which are essential in catalysis and coordination chemistry .

  • Triphos may be harmful if swallowed or inhaled [].
  • As an organophosphorus compound, it is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Note:

  • Due to the focus on scientific research, this analysis omits information on the mechanism of action of Triphos in biological systems.
, particularly in coordination chemistry. The synthesis of Triphos itself can be achieved by the reaction of sodium diphenylphosphide with 1-chloro-2-methylpropane:

3Ph2PNa+CH3C(CH2Cl)3CH3C[CH2PPh2]3+3NaCl3\text{Ph}_2\text{PNa}+\text{CH}_3\text{C}(\text{CH}_2\text{Cl})_3\rightarrow \text{CH}_3\text{C}[\text{CH}_2\text{PPh}_2]_3+3\text{NaCl}

This reaction highlights its formation as a tripodal ligand. Additionally, Triphos can form various metal complexes, such as:

  • Rhodium complexes: These include [(Triphos)RhCl(C₂H₄)] and [(Triphos)RhH(C₂H₄)], which serve as model intermediates in catalytic cycles for hydrogenation reactions .
  • Gold complexes: Triphos can bridge chlorogold(I) groups to form trichloro-1,1,1-(diphenylphosphinomethyl)ethanetrigold(I) .

The primary method for synthesizing 1,1,1-Tris(diphenylphosphinomethyl)ethane involves the reaction between sodium diphenylphosphide and a suitable alkyl halide. Alternative synthesis routes may include:

  • Metal complex formation: Reacting Triphos with transition metals under controlled conditions to create various metal-ligand complexes.
  • Modification of existing phosphine ligands: This can lead to new derivatives with tailored properties for specific applications in catalysis or materials science .

Triphos is widely used in coordination chemistry and catalysis due to its ability to stabilize metal centers and influence reactivity. Key applications include:

  • Catalysis: As a ligand in homogeneous catalysis for reactions such as hydrogenation and hydroformylation.
  • Material Science: In the development of advanced materials through metal-ligand interactions.
  • Analytical Chemistry: For studying mechanistic pathways in catalytic processes by forming well-defined metal complexes .

Interaction studies involving 1,1,1-Tris(diphenylphosphinomethyl)ethane primarily focus on its coordination with transition metals. These studies reveal how Triphos influences the electronic properties and reactivity of metal centers. For example:

  • Rhodium and Iridium Complexes: Investigations into how these metals interact with Triphos have provided insights into catalytic mechanisms and potential pathways for organic transformations .
  • Gold Complexes: Interaction with gold species has led to the formation of unique structures that exhibit interesting properties relevant to catalysis .

Several compounds share structural or functional similarities with 1,1,1-Tris(diphenylphosphinomethyl)ethane. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tris(aminomethyl)ethaneTripodal triamineContains amine groups instead of phosphine groups.
Bis(diphenylphosphinoethyl)phenylphosphineBidentate phosphineFeatures two phosphine functionalities instead of three.
Tris(2-diphenylphosphinoethyl)amineTripodal ligandContains nitrogen instead of carbon at the core.

Uniqueness of 1,1,1-Tris(diphenylphosphinomethyl)ethane

The uniqueness of 1,1,1-Tris(diphenylphosphinomethyl)ethane lies in its tripodal structure that allows for versatile coordination modes with transition metals. This capability enables it to function effectively as a tridentate ligand while also exhibiting bidentate behavior in certain complexes. Its stability and ability to form diverse metal-ligand complexes make it a valuable tool in both academic research and industrial applications .

XLogP3

9.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

22031-12-5

Wikipedia

Triphos
1,1,1-tris(diphenylphosphinomethyl)ethane

Dates

Modify: 2023-08-16

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